Ezetimibe Benzyl Impurity (MBZT-2)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

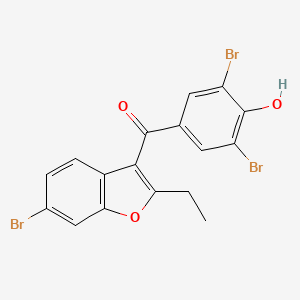

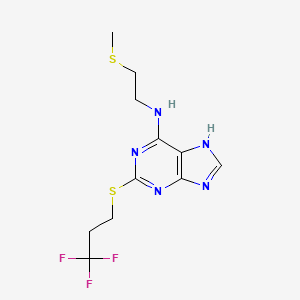

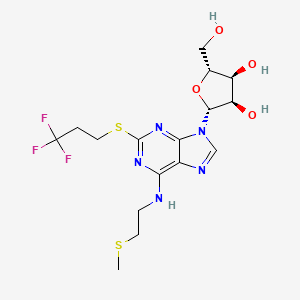

Ezetimibe Benzyl Impurity (MBZT-2) is an impurity of Ezetimibe . Ezetimibe is a drug that inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the Niemann-Pick C1-like 1 (NPC1L32) protein, a cholesterol transporter located in the apical membrane of enterocytes .

Synthesis Analysis

MBZT-2 is typically synthesized by the reaction of 1-benzyl-1H-pyrazole-4-carboxylic acid chloride with an amine. The resulting benzyl pyrazole is then purified by recrystallization.Molecular Structure Analysis

The molecular formula of Ezetimibe Benzyl Impurity (MBZT-2) is C31H27F2NO3 . The chemical name is (3R,4S)-3-((S)-3-(Benzyloxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one .Chemical Reactions Analysis

Ezetimibe was subjected to thermolytic, photolytic, hydrolytic (acidic and alkaline), and oxidative stress conditions . The stressed and unstressed samples of Ezetimibe were injected into a developed and validated High Performance Liquid Chromatography (HPLC) method .Physical and Chemical Properties Analysis

MBZT-2 is a white crystalline powder with a molecular weight of 235.28 g/mol. It has a melting point of 114-118°C and is soluble in ethanol, methanol, and chloroform. MBZT-2 is a benzyl derivative of pyrazole and is classified as a heterocyclic compound.Scientific Research Applications

Process-Related Impurities

Ezetimibe, an antihyperlipidemic agent, presents a challenge in achieving high purity in its synthesis due to process-related impurities. Studies have identified various impurities, including desfluoro ezetimibe (lactam-related) impurity and other unidentified impurities. These impurities are critical for validating HPLC methods and routine analyses in pharmaceutical manufacturing (Atici & Karlığa, 2015), (Raman et al., 2010), (Guntupalli et al., 2014).

Synthesis and Characterization

The synthesis process of Ezetimibe involves careful selection of intermediates and reaction conditions to manage impurities. The characterization of impurities and their control is crucial for the quality and efficacy of Ezetimibe (Fu et al., 2003), (Farias et al., 2016).

Physicochemical Properties Improvement

Efforts to improve the physicochemical properties of Ezetimibe have led to the development of pharmaceutical co-crystals and novel formulations, enhancing solubility and bioavailability, which is crucial for its therapeutic effectiveness (Mulye et al., 2012), (Luo et al., 2015).

Analytical Methods

Developing sensitive, specific analytical methods for the quantification and control of impurities in Ezetimibe is essential. This includes the development of stability-indicating HPLC methods and the application of spectroscopic techniques (Rocha et al., 2020), (Bertrand et al., 2007).

Bioavailability and Efficacy

Research on Ezetimibe formulations like solid dispersions and micellar systems focuses on enhancing its oral bioavailability and lipid-lowering effect. Improving dissolution rates through these systems directly impacts its therapeutic efficacy (Torrado-Salmerón et al., 2020), (Ren et al., 2013).

Conformational and Chemical Studies

Advanced computational methods have been employed to study Ezetimibe's structural and vibrational properties, shedding light on its physical and biological characteristics. Such studies are crucial for understanding drug interactions and designing better pharmaceutical formulations (Prajapati et al., 2016), (Jian, 2012).

Impurity Management in Synthesis

Understanding and controlling impurities during Ezetimibe's synthesis is vital for ensuring drug quality. Investigations into the reduction process and related impurities under the quality by design (QbD) concept have led to improved synthesis routes and impurity profiles (Zhang & Su, 2015), (Śnieżek et al., 2013).

Co-crystal Studies

Research on Ezetimibe's cocrystals with compounds like L-proline aims at enhancing its pharmacological properties through improved physicochemical characteristics. Such studies are critical for developing more effective pharmaceutical formulations (Prajapati et al., 2022), (Parmar et al., 2011).

Solid Dispersion Techniques

Solid dispersion techniques have been explored to enhance the solubility and dissolution characteristics of Ezetimibe, which are crucial for its bioavailability and therapeutic effectiveness (Sharma & Singh, 2019).

Mechanism of Action

Target of Action

The primary target of Ezetimibe, the parent compound of Ezetimibe Benzyl Impurity (MBZT-2), is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) which is involved in the intestinal uptake of cholesterol and phytosterols .

Mode of Action

Ezetimibe mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterols by the small intestine without altering the absorption of fat-soluble vitamins and nutrients .

Biochemical Pathways

The biochemical pathways affected by Ezetimibe involve the regulation of cholesterol absorption in the small intestine. By inhibiting NPC1L1, Ezetimibe reduces the amount of cholesterol that is absorbed into the body, thereby lowering blood cholesterol levels .

Pharmacokinetics

The parent compound, ezetimibe, is known to be well-absorbed in the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver .

Result of Action

The result of Ezetimibe’s action is a reduction in blood cholesterol levels, which can help prevent the development of atherosclerosis and reduce the risk of heart disease .

Action Environment

The action of Ezetimibe is influenced by various environmental factors such as diet and other medications. For instance, the presence of dietary fat can enhance the absorption of Ezetimibe .

Safety and Hazards

Biochemical Analysis

Cellular Effects

As an impurity in the production of Ezetimibe, it is not typically the focus of cellular studies.

Molecular Mechanism

The molecular mechanism of action for Ezetimibe Benzyl Impurity (MBZT-2) is not well-defined . As an impurity, it is not typically the subject of such investigations.

Dosage Effects in Animal Models

Metabolic Pathways

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ezetimibe Benzyl Impurity (MBZT-2) involves a series of reactions starting from readily available starting materials.", "Starting Materials": ["4-chloro-3-nitrobenzoic acid", "benzylamine", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "ethanol", "water"], "Reaction": [ "Step 1: Reduction of 4-chloro-3-nitrobenzoic acid with sodium borohydride in ethanol to obtain 4-chloro-3-aminobenzoic acid.", "Step 2: Protection of the amino group in 4-chloro-3-aminobenzoic acid with benzylamine in the presence of acetic acid to obtain 4-(benzylamino)-3-chlorobenzoic acid.", "Step 3: Reduction of the nitro group in 4-(benzylamino)-3-chlorobenzoic acid with sodium borohydride in ethanol to obtain 4-(benzylamino)-3-amino benzoic acid.", "Step 4: Cyclization of 4-(benzylamino)-3-amino benzoic acid with sodium hydroxide in water to obtain Ezetimibe Benzyl Impurity (MBZT-2)." ] } | |

CAS No. |

851860-29-2 |

Molecular Formula |

C31H27F2NO3 |

Molecular Weight |

499.56 |

Appearance |

White Solid |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(3R,4R)-3-(3-(benzyloxy)-3-(4-fluorophenyl)propyl)-1-(3-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)